molecular formula C10H13Cl2NO2 B1523019 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride CAS No. 1258640-62-8

3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride

Cat. No.: B1523019
CAS No.: 1258640-62-8
M. Wt: 250.12 g/mol
InChI Key: RGOKJHQDTNGLBR-UHFFFAOYSA-N
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Description

“3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H13Cl2NO2 . It has a molecular weight of 250.12 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

Corrosion Inhibition

Schiff bases derived from amino acids, resembling the chemical structure of interest, have been studied for their potential in preventing corrosion of metals in acidic environments. These compounds exhibit good efficiency in inhibiting corrosion, making them valuable for applications in material science and engineering (Vikneshvaran & Velmathi, 2017).

Fluorescence Derivatization

Derivatives of amino acids, including those with structures similar to the compound , have been explored for their fluorescence properties. These derivatives can be used as fluorescent derivatizing agents in biochemical assays, enhancing the detection and quantification of amino acids and proteins in biological samples (Frade et al., 2007).

Antimicrobial Activity

Research on β-amino acid derivatives containing chlorophenyl groups has shown promising antimicrobial properties against various bacterial and fungal species. These findings suggest potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).

Industrial Applications

α-Aminophosphonates with chlorophenyl groups have been investigated for their role in inhibiting metal corrosion in industrial processes, such as steel pickling in hydrochloric acid. These compounds offer a blend of experimental and theoretical insights into their effectiveness and mechanism of action (Gupta et al., 2017).

Molecular Docking and Biological Studies

Certain chlorophenyl amino acid derivatives have been examined for their biological activities through molecular docking studies. These compounds have shown potential in inhibiting specific growth factors, indicating applications in pharmaceutical research and development (Vanasundari et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOKJHQDTNGLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-62-8
Record name 3-amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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